
4-(3-Fluorophenyl)-1H-imidazole-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Fluorophenyl)-1H-imidazole-2-carbaldehyde is an organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a fluorophenyl group attached to the imidazole ring, which imparts unique chemical and biological properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluorophenyl)-1H-imidazole-2-carbaldehyde typically involves the reaction of 3-fluorobenzaldehyde with imidazole under specific conditions. One common method is the condensation reaction, where 3-fluorobenzaldehyde is reacted with imidazole in the presence of a suitable catalyst, such as p-toluenesulfonic acid, at elevated temperatures. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Fluorophenyl)-1H-imidazole-2-carbaldehyde undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: 4-(3-Fluorophenyl)-1H-imidazole-2-carboxylic acid.
Reduction: 4-(3-Fluorophenyl)-1H-imidazole-2-methanol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(3-Fluorophenyl)-1H-imidazole-2-carbaldehyde has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(3-Fluorophenyl)-1H-imidazole-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The imidazole ring can also participate in hydrogen bonding and other interactions, further stabilizing the compound’s binding to its target .
Comparación Con Compuestos Similares
Similar Compounds
4-(3-Fluorophenyl)-1H-pyrazole-2-carbaldehyde: Similar structure but with a pyrazole ring instead of an imidazole ring.
4-(4-Fluorophenyl)-1H-imidazole-2-carbaldehyde: Similar structure but with the fluorine atom at the para position.
4-(3-Chlorophenyl)-1H-imidazole-2-carbaldehyde: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
4-(3-Fluorophenyl)-1H-imidazole-2-carbaldehyde is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying specific biological interactions and developing new pharmaceuticals .
Propiedades
Fórmula molecular |
C10H7FN2O |
|---|---|
Peso molecular |
190.17 g/mol |
Nombre IUPAC |
5-(3-fluorophenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C10H7FN2O/c11-8-3-1-2-7(4-8)9-5-12-10(6-14)13-9/h1-6H,(H,12,13) |
Clave InChI |
BIHVFZQVXSDVNZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)F)C2=CN=C(N2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


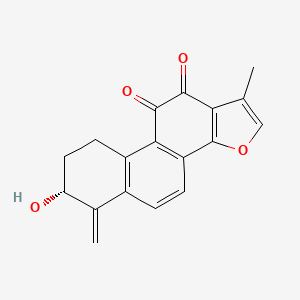
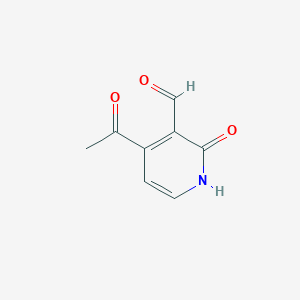
![(6-Methoxybenzo[D]oxazol-2-YL)methanamine](/img/structure/B14854174.png)

![[2-Formyl-6-(methoxycarbonyl)pyridin-4-YL]acetic acid](/img/structure/B14854182.png)



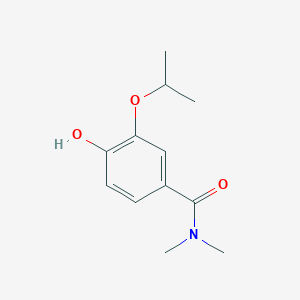
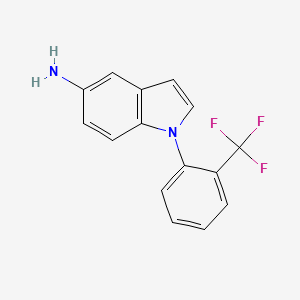
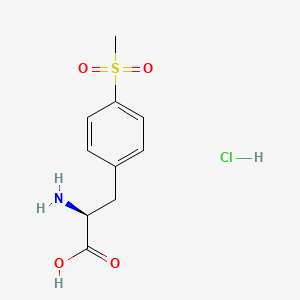
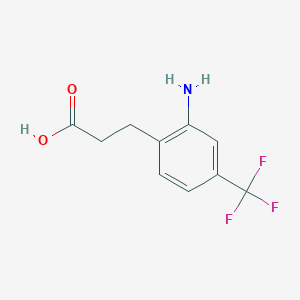
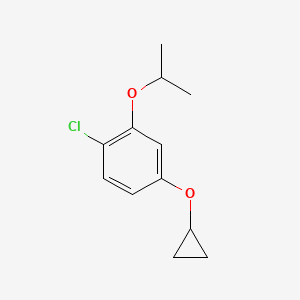
![2-(Trifluoromethyl)-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine](/img/structure/B14854220.png)
